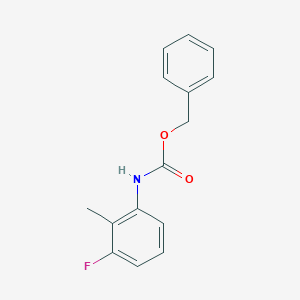

Benzyl (3-fluoro-2-methylphenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

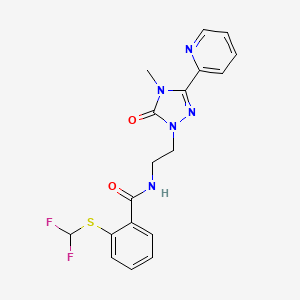

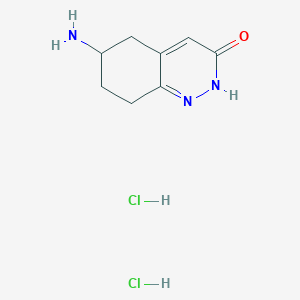

“Benzyl (3-fluoro-2-methylphenyl)carbamate” is a chemical compound with the molecular formula C15H14FNO2 . It has a molecular weight of 259.28 .

Molecular Structure Analysis

The molecular structure of “Benzyl (3-fluoro-2-methylphenyl)carbamate” consists of a benzyl group attached to a carbamate group, which in turn is attached to a 3-fluoro-2-methylphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl (3-fluoro-2-methylphenyl)carbamate” are not available, carbamates are known to undergo reactions such as hydrolysis and aminolysis .Scientific Research Applications

Mechanochemical Synthesis

Benzyl N-(3-fluoro-2-methylphenyl)carbamate: is utilized in mechanochemical synthesis, which is a form of green chemistry. This process involves the preparation of carbamates through an eco-friendly acylation agent, enhancing the reactivity of alcohols and carbamoyl-imidazole intermediates under mild conditions . This method is particularly beneficial for the synthesis of active pharmaceutical ingredients (APIs) and food additives, offering a sustainable alternative to solvent-based chemistry.

Catalysis

In catalysis, this compound can be involved in the synthesis of N-methylated products via CO2 fixation and the formation of primary carbamates from alcohols and urea . The presence of the fluorine atom can influence the catalytic activity due to its electronegativity and ability to stabilize certain intermediates.

Anticholinesterase and Anti-inflammatory Agents

Fluorinated benzyl carbamates, including benzyl N-(3-fluoro-2-methylphenyl)carbamate , are designed as potential anticholinesterase and anti-inflammatory agents . Their lipophilicity is a critical factor that influences their biological activity, and the study of their hydro-lipophilic properties is essential for drug development.

Lipophilicity Determinations

The compound’s lipophilicity is determined using high-performance liquid chromatography (HPLC), which is crucial for predicting the absorption and transport of molecules through biological membranes . Understanding the lipophilicity of such compounds aids in the design of more effective pharmaceutical agents.

properties

IUPAC Name |

benzyl N-(3-fluoro-2-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-11-13(16)8-5-9-14(11)17-15(18)19-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCFQVKMRKPTTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2899315.png)

![{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B2899317.png)

![6-(2,2-dimethoxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2899323.png)

![Methyl 4-((9-cyclopropyl-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2899325.png)

![2-[3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)